molecular formula C23H33NO B12533761 2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol CAS No. 653580-03-1

2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol

Cat. No.: B12533761
CAS No.: 653580-03-1
M. Wt: 339.5 g/mol
InChI Key: YKUHRNNEPKFTAS-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol is an organic compound known for its antioxidant properties. This compound is part of a class of phenolic antioxidants that are widely used in various industries to prevent oxidation and degradation of materials. Its unique structure, which includes tert-butyl groups and an ethylanilino moiety, contributes to its stability and effectiveness as an antioxidant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually include moderate temperatures and controlled addition of reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization and distillation, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it back to its phenolic form from quinones.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol exerts its effects is through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include lipid membranes, proteins, and nucleic acids, where it interrupts the chain reactions of lipid peroxidation and other oxidative processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol is unique due to its specific structure, which provides enhanced stability and effectiveness compared to other antioxidants

Properties

CAS No.

653580-03-1

Molecular Formula

C23H33NO

Molecular Weight

339.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(4-ethylanilino)methyl]phenol

InChI

InChI=1S/C23H33NO/c1-8-16-9-11-18(12-10-16)24-15-17-13-19(22(2,3)4)21(25)20(14-17)23(5,6)7/h9-14,24-25H,8,15H2,1-7H3

InChI Key

YKUHRNNEPKFTAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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